REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44]([OH:46])=O)[CH2:34]1)=[O:6])[CH:2]=[CH2:3].ClC(OCC(C)C)=O.[CH2:55]([N:57](CC)[CH2:58]C)C>>[CH3:5][NH:7][CH3:8].[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44](=[O:46])[N:57]([CH3:58])[CH3:55])[CH2:34]1)=[O:6])[CH:2]=[CH2:3]
|
Name
|
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(=O)O
|
Name
|
|
Quantity
|
74 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
78 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.27 mL | |
YIELD: PERCENTYIELD | 50% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(N(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 184.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44]([OH:46])=O)[CH2:34]1)=[O:6])[CH:2]=[CH2:3].ClC(OCC(C)C)=O.[CH2:55]([N:57](CC)[CH2:58]C)C>>[CH3:5][NH:7][CH3:8].[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44](=[O:46])[N:57]([CH3:58])[CH3:55])[CH2:34]1)=[O:6])[CH:2]=[CH2:3]
|
Name
|
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(=O)O
|
Name
|
|
Quantity
|
74 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
78 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.27 mL | |
YIELD: PERCENTYIELD | 50% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(N(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 184.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |